molecular formula C7H6ClN3O2 B8386545 1-(4-chloro-but-2-ynyl)-3-nitro-1H-pyrazole

1-(4-chloro-but-2-ynyl)-3-nitro-1H-pyrazole

Cat. No. B8386545
M. Wt: 199.59 g/mol
InChI Key: UKLXIPXKGCBKNT-UHFFFAOYSA-N
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Description

1-(4-chloro-but-2-ynyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C7H6ClN3O2 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chloro-but-2-ynyl)-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-but-2-ynyl)-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-chloro-but-2-ynyl)-3-nitro-1H-pyrazole

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

1-(4-chlorobut-2-ynyl)-3-nitropyrazole

InChI

InChI=1S/C7H6ClN3O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,4-5H2

InChI Key

UKLXIPXKGCBKNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC#CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-1H-pyrazole (prepared in example 3, 1.30 g, 11.50 mmol) was dissolved in N,N-dimethylformamide (20 mL) and chilled to 0° C. A 60% dispersion of sodium hydride in mineral oil (552 mg, 13.80 mmol) was added portion wise, the ice bath was removed and the reaction continued to stir for 20 min. The 1,4-dichloro-but-2-yne (2.83 g, 23.00 mmol) was dissolved in N,N-dimethylformamide (5 mL) and chilled to 0° C. The 3-nitro-1H-pyrazole solution was added dropwise to the 1,4-dichloro-but-2-yne solution while stirring at 0° C. The ice bath was removed and the reaction continued to stir for 20 min. The solution was diluted with ethyl acetate (400 mL), washed with water (2×200 mL), saturated aqueous brine solution (2×100 mL), dried over magnesium sulfate and concentrated in vacuo to give a yellow oil. Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 40% ethyl acetate/hexanes) afforded 1-(4-chloro-but-2-ynyl)-3-nitro-1H-pyrazole (682 mg, 30%) as a yellow oil which eventually solidified: H1-NMR (400 MHz, CDCl3) δ 4.18 (2H, t, J=2.0 Hz), 5.08 (2H, t, J=2.0 Hz), 6.92 (1H, d, J=2.4 Hz), 7.70 (2H, d, J=2.4 Hz).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
552 mg
Type
reactant
Reaction Step Two
Quantity
2.83 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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